1,8-Bis(4-propoxyphenyl)octane-1,8-dione
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Overview
Description
1,8-Bis(4-propoxyphenyl)octane-1,8-dione is an organic compound with the molecular formula C24H32O4 It is characterized by the presence of two propoxyphenyl groups attached to an octane-1,8-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-propoxyphenyl)octane-1,8-dione typically involves the reaction of 4-propoxybenzaldehyde with 1,8-octanedione in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
4-Propoxybenzaldehyde+1,8-OctanedioneBasethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(4-propoxyphenyl)octane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione groups to alcohols.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Bis(4-propoxyphenyl)octane-1,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,8-Bis(4-propoxyphenyl)octane-1,8-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(4-morpholinylmethyl)-1,8-bis(4-propoxyphenyl)-1,8-octanedione
- 2,7-Bis(tert-butylamino-methyl)-1,8-bis(4-propoxy-phenyl)-octane-1,8-dione
Uniqueness
1,8-Bis(4-propoxyphenyl)octane-1,8-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
120698-41-1 |
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Molecular Formula |
C26H34O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,8-bis(4-propoxyphenyl)octane-1,8-dione |
InChI |
InChI=1S/C26H34O4/c1-3-19-29-23-15-11-21(12-16-23)25(27)9-7-5-6-8-10-26(28)22-13-17-24(18-14-22)30-20-4-2/h11-18H,3-10,19-20H2,1-2H3 |
InChI Key |
QGANEFWTVJQTDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)C2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
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